4-Furan-2-yl-1,2,3,6-tetrahydro-pyridine
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Overview
Description
4-(Furan-2-yl)-1,2,3,6-tetrahydropyridine is a heterocyclic compound that features a furan ring fused to a tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(furan-2-yl)-1,2,3,6-tetrahydropyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of furan derivatives with amines in the presence of catalysts. For instance, the Feist-Benary reaction, which involves the reaction of an α-halo carbonyl compound with a 1,3-dicarbonyl compound, can be used to synthesize furan derivatives .
Industrial Production Methods
Industrial production of 4-(furan-2-yl)-1,2,3,6-tetrahydropyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(Furan-2-yl)-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The tetrahydropyridine ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
4-(Furan-2-yl)-1,2,3,6-tetrahydropyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 4-(furan-2-yl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
4-(Furan-2-yl)but-3-en-2-one: Another furan derivative with potential antimicrobial activity.
1-Aryl-3-(furan-2-yl)prop-2-en-1-one: A furan derivative synthesized from furfural and used in various chemical reactions.
Uniqueness
4-(Furan-2-yl)-1,2,3,6-tetrahydropyridine is unique due to its fused ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H11NO |
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Molecular Weight |
149.19 g/mol |
IUPAC Name |
4-(furan-2-yl)-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C9H11NO/c1-2-9(11-7-1)8-3-5-10-6-4-8/h1-3,7,10H,4-6H2 |
InChI Key |
MEYBEYBNWMRZQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC=C1C2=CC=CO2 |
Origin of Product |
United States |
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